molecular formula C11H12N2 B1281347 2,6-Dimethylquinolin-4-amine CAS No. 342618-57-9

2,6-Dimethylquinolin-4-amine

Cat. No. B1281347
CAS RN: 342618-57-9
M. Wt: 172.23 g/mol
InChI Key: QWIFPURWTSVNGN-UHFFFAOYSA-N
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Description

The compound 2,6-Dimethylquinolin-4-amine is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,6-Dimethylquinolin-4-amine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 2,6-Dimethylquinolin-4-amine.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates such as haloquinolines. For example, a general synthesis approach for 4-substituted quinolines has been developed, which starts from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This intermediate can be converted into 4-chloro- or 4-bromoquinoline, followed by the introduction of various substituents late in the synthetic sequence . Although this paper does not specifically mention 2,6-Dimethylquinolin-4-amine, similar methodologies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was confirmed by X-ray crystallography, indicating that the dihydropyridine and cyclohexene rings adopt sofa conformations . This information suggests that the molecular structure of 2,6-Dimethylquinolin-4-amine would also exhibit a planar aromatic system with potential substituents affecting its conformation.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions that introduce different functional groups. The papers provided do not detail specific reactions for 2,6-Dimethylquinolin-4-amine, but they do describe the introduction of substituents such as alkyl, alkoxy, halo, cyano, and others into the quinoline core . These reactions are typically guided by the electronic and steric properties of the substituents and the reactive sites on the quinoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2,6-Dimethylquinolin-4-amine, was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration, suggesting that it has favorable pharmacokinetic properties . These properties are crucial for the development of anticancer agents. While the exact properties of 2,6-Dimethylquinolin-4-amine are not provided, it can be inferred that its physical and chemical properties would be influenced by the presence of the dimethyl groups and the amine functionality.

Scientific Research Applications

Fluorescence Probing and Analytical Applications

2,6-Dimethylquinolin-4-amine derivatives have been used as effective fluorescence probes. A study by Cao et al. (2003) developed a spectrofluorimetric method using a derivative of 2,6-Dimethylquinolin-4-amine for the determination of aliphatic amines. This method has been applied in analyzing water samples, showcasing its utility in environmental monitoring and analytical chemistry.

Anticancer Research

In anticancer research, certain derivatives of 2,6-Dimethylquinolin-4-amine have shown promising results. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and a promising anticancer agent, particularly effective in breast and other cancer models.

Synthesis of Quinolines

2,6-Dimethylquinolin-4-amine plays a role in the synthesis of quinolines, a significant class of compounds in medicinal chemistry. Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline.

Metabolite Analysis

For metabolite analysis, derivatives of 2,6-Dimethylquinolin-4-amine are used to derivatize and quantify amine-containing metabolites in biological samples, as indicated by Boughton et al. (2011). This application is crucial in understanding metabolic pathways and disease mechanisms.

Organic Synthesis

2,6-Dimethylquinolin-4-amine derivatives are used in organic synthesis, particularly in CH amination processes. Zhang et al. (2018) demonstrated its utility in Rhodium(III)-catalyzed CH amination, highlighting its role in creating complex organic molecules.

Neurological Research

In the field of neurology, Niwa et al. (1991) found novel endogenous amines related to 2,6-Dimethylquinolin-4-amine in both parkinsonian and normal human brains. This discovery is pivotal for understanding the biochemical pathways involved in Parkinson's disease.

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,6-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFPURWTSVNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497034
Record name 2,6-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylquinolin-4-amine

CAS RN

342618-57-9
Record name 2,6-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342618-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-dimethylquinoline
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